molecular formula C10H12N2OS B3879167 6-Hydroxy-1-phenyl-1,3-diazinane-2-thione

6-Hydroxy-1-phenyl-1,3-diazinane-2-thione

Cat. No.: B3879167
M. Wt: 208.28 g/mol
InChI Key: LEVDQZLCMRNQIW-UHFFFAOYSA-N
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Description

6-Hydroxy-1-phenyl-1,3-diazinane-2-thione is a nitrogen-containing heterocyclic compound It features a six-membered ring structure with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-phenyl-1,3-diazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with formaldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-phenyl-1,3-diazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction can produce phenylamines.

Scientific Research Applications

6-Hydroxy-1-phenyl-1,3-diazinane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-phenyl-1,3-diazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane-2-thione: Lacks the hydroxyl and phenyl groups, resulting in different chemical properties.

    6-Hydroxy-1-phenyl-1,3-diazinane: Lacks the thione group, affecting its reactivity and applications.

    1-Phenyl-1,3-diazinane-2-thione: Lacks the hydroxyl group, altering its chemical behavior.

Uniqueness

6-Hydroxy-1-phenyl-1,3-diazinane-2-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-hydroxy-1-phenyl-1,3-diazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVDQZLCMRNQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)N(C1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione
Reactant of Route 2
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione
Reactant of Route 3
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione
Reactant of Route 4
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione
Reactant of Route 5
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione
Reactant of Route 6
6-Hydroxy-1-phenyl-1,3-diazinane-2-thione

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